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Application Notes and Protocols for TD-1092 In Vitro

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For Researchers, Scientists, and Drug Development Professionals

Introduction

TD-1092 is a potent, cell-permeable, and versatile pan-Inhibitor of Apoptosis (IAP) protein degrader. It functions as a Proteolysis Targeting Chimera (PROTAC), a heterobifunctional molecule that recruits the E3 ubiquitin ligase Cereblon (CRBN) to the target IAP proteins (cIAP1, cIAP2, and XIAP), leading to their ubiquitination and subsequent proteasomal degradation.[1][2] By degrading these key negative regulators of apoptosis, TD-1092 effectively induces programmed cell death in cancer cells. Furthermore, TD-1092 has been shown to inhibit the TNFα-mediated NF-κB signaling pathway, a critical pathway for inflammation and cell survival.[1] These dual mechanisms of action make TD-1092 a valuable tool for cancer research and a potential therapeutic agent.

These application notes provide a comprehensive guide for the in vitro use of TD-1092, including its mechanism of action, key performance data, and detailed protocols for essential experiments.

Mechanism of Action

TD-1092 operates through a CRBN-dependent mechanism to induce the degradation of pan-IAP proteins. The molecule consists of a ligand that binds to the BIR domains of IAP proteins and another ligand that recruits the E3 ubiquitin ligase CRBN. This proximity induces the ubiquitination of cIAP1, cIAP2, and XIAP, marking them for degradation by the proteasome.



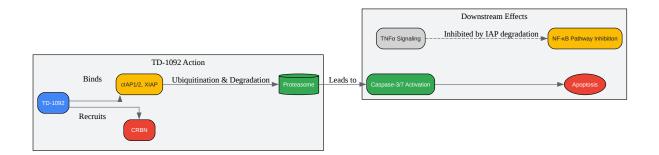
Methodological & Application

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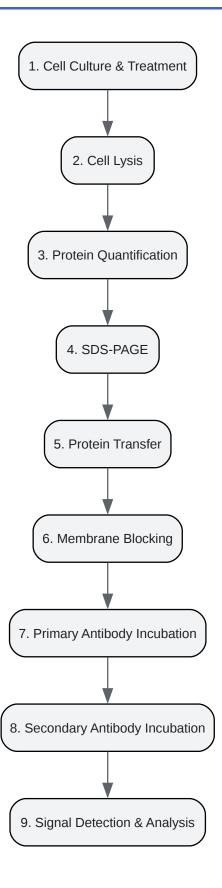
The depletion of these anti-apoptotic proteins liberates caspases, particularly caspase-3 and -7, leading to the execution of the apoptotic program.[1][2]

Simultaneously, the degradation of cIAPs by TD-1092 disrupts the TNF α signaling cascade that normally leads to the activation of the NF- κ B pathway. TD-1092 treatment results in reduced phosphorylation of key downstream effectors such as IKK, I κ B α , and p65, thereby inhibiting NF- κ B-mediated transcription of pro-survival and inflammatory genes.[1]

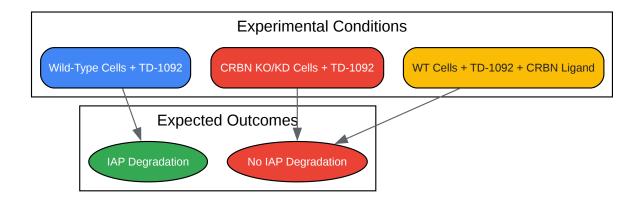












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References

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